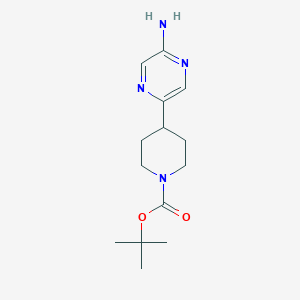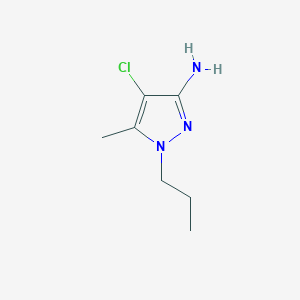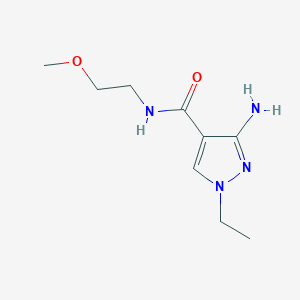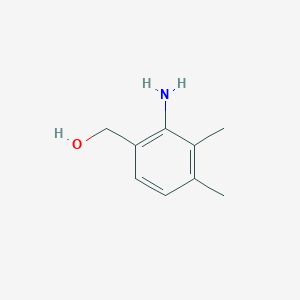
Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrazine compounds. One common method includes the reaction of tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate with reducing agents to convert the nitro group to an amino group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the effects of pyrazine derivatives on biological systems .
Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications, particularly in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Tert-butyl 4-(5-aminopyrazin-2-yl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of a piperidine ring.
Uniqueness: Tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H22N4O2 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-aminopyrazin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3,(H2,15,17) |
Clave InChI |
TWNMJZPGWFPMTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)


![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)

![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734261.png)
